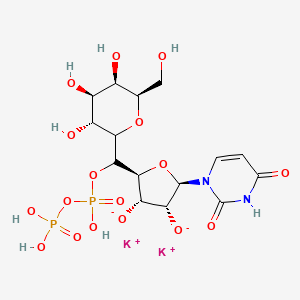![molecular formula C31H49ClN2O3 B12699595 (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride CAS No. 82866-92-0](/img/structure/B12699595.png)
(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
The synthesis of (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride involves several steps. One common method includes the reaction of 2-hydroxyethylamine with 11-bromo-1-undecene to form an intermediate, which is then reacted with 2-hydroxyphenethylamine and methylphenacyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenacyl group, using reagents like sodium methoxide or potassium cyanide.
Addition: The compound can participate in addition reactions with alkenes or alkynes under appropriate conditions, forming new carbon-carbon bonds
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.
Industry: It is used in the development of new materials, including polymers and surfactants, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation, but its multi-functional groups allow for diverse interactions at the molecular level .
Comparación Con Compuestos Similares
Similar compounds include:
(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium bromide: Similar in structure but with a bromide ion instead of chloride.
(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium sulfate: Contains a sulfate group, which may alter its solubility and reactivity.
(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium nitrate:
These compounds share similar core structures but differ in their counterions, which can significantly impact their physical and chemical properties, as well as their applications.
Propiedades
Número CAS |
82866-92-0 |
|---|---|
Fórmula molecular |
C31H49ClN2O3 |
Peso molecular |
533.2 g/mol |
Nombre IUPAC |
2-hydroxyethyl-[11-[2-(2-hydroxyphenyl)ethyl-methylamino]undecyl]-methyl-phenacylazanium;chloride |
InChI |
InChI=1S/C31H48N2O3.ClH/c1-32(23-21-29-19-13-14-20-30(29)35)22-15-8-6-4-3-5-7-9-16-24-33(2,25-26-34)27-31(36)28-17-11-10-12-18-28;/h10-14,17-20,34H,3-9,15-16,21-27H2,1-2H3;1H |
Clave InChI |
KHINYHOBHRBSJN-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCCCCCCCC[N+](C)(CCO)CC(=O)C1=CC=CC=C1)CCC2=CC=CC=C2O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
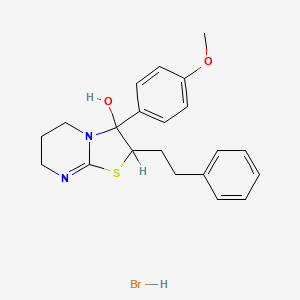
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)

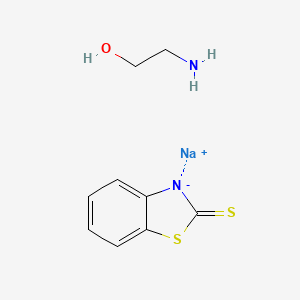


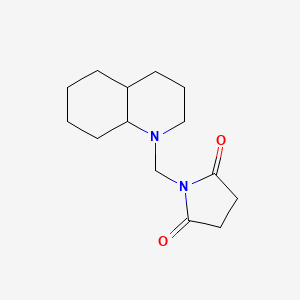
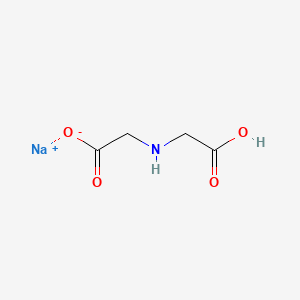
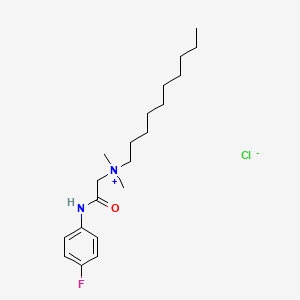
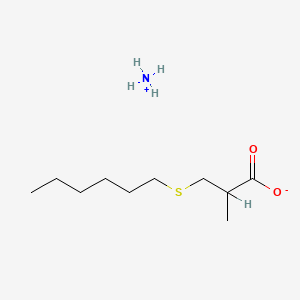
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
